![molecular formula C17H19N3OS2 B2746142 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea CAS No. 2320722-18-5](/img/structure/B2746142.png)
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea
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Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating dimethylamino group and the electron-withdrawing thiophenyl groups. These could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group could make it more soluble in polar solvents .Scientific Research Applications
Synthesis and Biochemical Evaluation
One study focuses on the synthesis and antiacetylcholinesterase activity of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, designed to optimize spacer length linking pharmacophoric moieties for potential therapeutic applications (Vidaluc et al., 1995). The results indicated that certain substitutions and spacer modifications could lead to high inhibitory activities, suggesting a methodology for designing compounds with enhanced biological activity.
Pharmacologically Active Derivatives
Another research discusses the preparation of pharmacologically active benzo[b]thiophen derivatives, including analogues of tryptamine and heteroauxin, highlighting the synthetic pathways and some pharmacological results (Chapman et al., 1969). These compounds' synthesis and evaluation for pharmacological activities contribute to understanding their potential as therapeutic agents.
Chemistry of Ureas and Their Derivatives
Studies on the chemical properties and synthetic applications of ureas and their derivatives provide insights into their utility in various chemical transformations. For example, research demonstrates the synthesis of hindered ureas as masked isocyanates for facile carbamoylation of nucleophiles under neutral conditions, offering a novel approach to synthesizing amine derivatives (Hutchby et al., 2009). This highlights ureas' versatility in organic synthesis and their potential in creating structurally diverse compounds.
Novel Syntheses and Applications
Further exploration into the synthesis of complex molecules demonstrates the broad interest in developing new chemical entities with potential applications in materials science, pharmacology, and beyond. For instance, the synthesis of 1,3-benzoxathiol-2-one derivatives from N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas presents a method for generating compounds with potentially unique properties (Konovalova et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS2/c1-20(2)14(10-18-17(21)19-16-8-5-9-22-16)13-11-23-15-7-4-3-6-12(13)15/h3-9,11,14H,10H2,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIIJNCWNDPQSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC=CS1)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea |
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